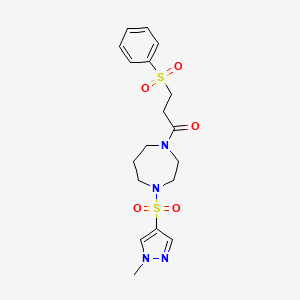

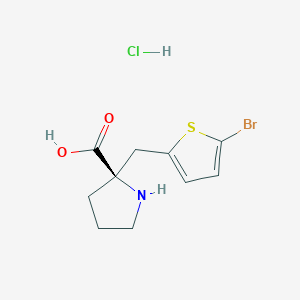

![molecular formula C13H16N2O5 B2413078 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine CAS No. 634174-11-1](/img/structure/B2413078.png)

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, also known as MNA-715 or MNA, is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

Aplicaciones Científicas De Investigación

Cancer Research

- Apoptosis Induction in Lung Cancer Cells : Morpholine derivatives, including those similar to 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, have shown efficacy in inducing apoptosis and elevating the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting potential as anti-cancer agents (He et al., 2007).

Biochemical Applications

- Zinc(II) Complexes Catalysis : Schiff-base ligands derived from morpholine have been used to create zinc(II) complexes that catalyze the hydrolytic cleavage of phosphoester bonds and demonstrate DNA cleavage activities, indicating potential applications in bio-relevant catalysis (Chakraborty et al., 2014).

Chemical Synthesis

- Regio- and Stereoselective Addition in Organic Synthesis : Morpholine derivatives have been employed in regio- and stereoselective additions to various substrates, facilitating the synthesis of complex organic compounds (Korotaev et al., 2015).

- Oxidation Reactions : Research has explored the oxidation of enamines, including morpholine derivatives, with metal oxidants, offering insights into reaction mechanisms and potential synthetic applications (Corbani et al., 1973).

Biological Activity

- Antimicrobial and Antineoplastic Properties : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, showing significant potential in medical research (Al‐Ghorbani et al., 2017).

Medicinal Chemistry

- Morpholine-Based Metal Complexes in Pharmacology : Biosensitive and biologically active morpholine-based metal complexes have been studied for their interactions with DNA/BSA, cytotoxicity, radical scavenging, and antimicrobial activities, indicating their potential pharmacological implications (Sakthikumar et al., 2019).

Reaction Mechanism Studies

- Spectroscopic and Kinetic Analysis : Studies have provided spectroscopic and kinetic evidence for intermediates in reactions involving morpholine, contributing to a better understanding of reaction mechanisms in organic chemistry (Bernasconi et al., 2007).

Propiedades

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARDLPEIQPJSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

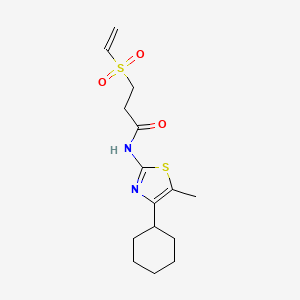

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

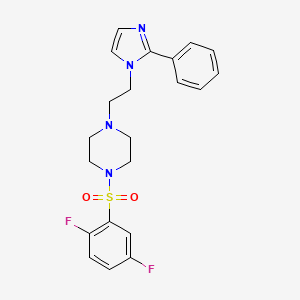

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)

![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)